![molecular formula C15H13NO3 B5044925 N-(2-Methoxy-dibenzofuran-3-yl)-acetamide](/img/structure/B5044925.png)
N-(2-Methoxy-dibenzofuran-3-yl)-acetamide
Overview
Description
N-(2-Methoxy-dibenzofuran-3-yl)-acetamide: is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings. This compound is characterized by the presence of a methoxy group at the 2-position of the dibenzofuran ring and an acetamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-dibenzofuran-3-yl)-acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-dibenzofuran.
Acetylation: The 2-methoxy-dibenzofuran is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces the acetamide group at the 3-position of the dibenzofuran ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve continuous flow processes and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxy-dibenzofuran-3-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group and acetamide group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the methoxy or acetamide groups.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- N-(2-Methoxy-dibenzofuran-3-yl)-acetamide serves as an essential intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of new materials and specialty chemicals.
Synthesis Overview
- The synthesis typically involves acetylation of 2-methoxy-dibenzofuran using acetic anhydride, often in the presence of a catalyst like pyridine. The final product is purified through recrystallization or chromatography to achieve high purity levels.
Biological Applications
Potential Biological Activities
- Research indicates that this compound may exhibit antimicrobial, anti-inflammatory, and anticancer properties. These activities make it a candidate for drug discovery and development.
Activity | Description |
---|---|
Antimicrobial | Exhibits potential in inhibiting microbial growth. |
Anti-inflammatory | May reduce inflammation through specific pathways. |
Anticancer | Investigated for its ability to inhibit cancer cell proliferation. |
Mechanism of Action
- The compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects. The precise pathways depend on the context of its application.
Medicinal Chemistry
Lead Compound Development
- Due to its promising biological activities, this compound is explored as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Studies : In vitro studies indicated that the compound could inhibit pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.
Industrial Applications
Use in Specialty Chemicals
- In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique structure allows for applications in synthesizing polymers and dyes.
Production Methods
- Industrial synthesis mirrors laboratory methods but is optimized for larger-scale production, employing continuous flow processes for efficiency.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-dibenzofuran-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-benzamide
- 4-Fluoro-N-(2-methoxy-dibenzofuran-3-yl)-benzenesulfonamide
- 3,5-Diamino-N-(2-methoxy-dibenzofuran-3-yl)-benzamide
Uniqueness: N-(2-Methoxy-dibenzofuran-3-yl)-acetamide is unique due to its specific substitution pattern on the dibenzofuran ring. The presence of both the methoxy group and the acetamide group imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
N-(2-Methoxy-dibenzofuran-3-yl)-acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H13NO2, with a molecular weight of approximately 241.26 g/mol. The compound contains a dibenzofuran moiety, which is known for its diverse biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Antifungal Properties : Similar compounds have demonstrated antifungal activity, suggesting that this compound may also inhibit fungal growth through similar mechanisms .
- Antiproliferative Effects : There is evidence supporting the antiproliferative effects of dibenzofuran derivatives on cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of non-small cell lung cancer (NSCLC) cells .
- Enzyme Modulation : The compound is believed to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. This interaction could be crucial in developing therapeutic agents targeting specific diseases .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:
- Bind to specific enzymes or receptors, altering their activity.
- Induce oxidative stress in microbial cells, leading to cell death.
- Interfere with DNA replication in cancer cells, thereby inhibiting their proliferation .
Research Findings and Case Studies
A review of recent literature reveals a growing interest in the biological activities of dibenzofuran derivatives:
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-9(17)16-12-8-14-11(7-15(12)18-2)10-5-3-4-6-13(10)19-14/h3-8H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDVDLWULGRWGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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